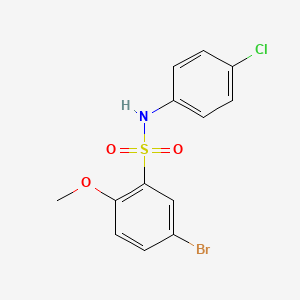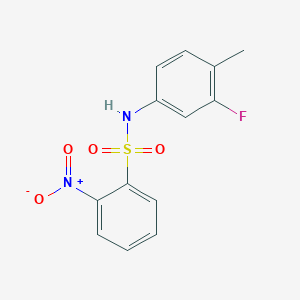
3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,5-Dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine (DMPP) is a heterocyclic compound that has been studied for its potential applications in various scientific fields. It is a unique structure consisting of two fused six-membered rings, one of which is a pyridine ring and the other a piperazine ring, with a methanesulfonyl group attached to the piperazine ring. DMPP has been found to display a wide range of biological activities, including antifungal, antibacterial, antineoplastic, and antiviral activities. It has also been studied for its potential use as an antioxidant, and as an inhibitor of enzymes involved in the metabolism of drugs.
科学的研究の応用
3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine has been studied for its potential applications in various scientific fields. It has been found to display antifungal, antibacterial, antineoplastic, and antiviral activities. It has also been studied for its potential use as an antioxidant, and as an inhibitor of enzymes involved in the metabolism of drugs. In addition, 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine has been studied for its potential use in the treatment of cancer, as an anti-inflammatory agent, and as a tool for the delivery of drugs and other molecules to specific target sites.
作用機序
The mechanism of action of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in the metabolism of drugs and other molecules, or by binding to specific sites on the surface of cells, thus preventing the binding of other molecules. In addition, it has been suggested that 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine may act as an antioxidant by scavenging free radicals.
Biochemical and Physiological Effects
Studies have shown that 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine has a wide range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of fungi, bacteria, and viruses, as well as to inhibit the growth of cancer cells. In addition, it has been found to act as an antioxidant, and to inhibit the activity of enzymes involved in the metabolism of drugs and other molecules. Furthermore, 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine has been found to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The use of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it can be synthesized in a variety of ways. In addition, it has a wide range of biological activities, making it a useful tool for studying the effects of various compounds on cells and organisms. However, there are also some limitations to its use in laboratory experiments. The synthesis of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine is often difficult and time-consuming, and it can be difficult to separate the desired product from other byproducts. In addition, the mechanism of action of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine is not fully understood, making it difficult to predict its effects on cells and organisms.
将来の方向性
The potential applications of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine are numerous, and there are many possible future directions for research. One potential direction is to further investigate the mechanism of action of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine, in order to better understand how it affects cells and organisms. In addition, further research could be conducted on the use of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine as an antioxidant, an anti-inflammatory agent, and a tool for drug delivery. Finally, further research could be conducted on the synthesis of 3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine, in order to develop more efficient and cost-effective methods of synthesis.
合成法
3-(2,5-dimethoxyphenyl)-6-(4-methanesulfonylpiperazin-1-yl)pyridazine can be synthesized by a variety of methods. The most common method involves the condensation of 2,5-dimethoxybenzaldehyde with 4-methanesulfonylpiperazine in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces a mixture of the desired product and other byproducts, which can be separated by column chromatography. Other methods of synthesis include the reaction of 2,5-dimethoxybenzaldehyde with 4-methanesulfonylpiperazine in the presence of a Lewis acid, such as zinc chloride, and the reaction of 4-methanesulfonylpiperazine with 2,5-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide.
特性
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-24-13-4-6-16(25-2)14(12-13)15-5-7-17(19-18-15)20-8-10-21(11-9-20)26(3,22)23/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDTYEAPRMWDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-cyclohexyl-1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535598.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6535604.png)
![1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B6535605.png)
![3-[4-(2-methylbenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535612.png)
![3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535619.png)
![1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6535621.png)
![3-(2-methylphenyl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6535639.png)
![2-(4-fluorophenyl)-1-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6535646.png)
![3-[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]-6-(2-methylphenyl)pyridazine](/img/structure/B6535654.png)
![4-{4-[6-(2-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl}benzene-1-sulfonamide](/img/structure/B6535655.png)
![3-(2,5-dimethoxyphenyl)-6-[4-(pyridine-3-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6535667.png)

